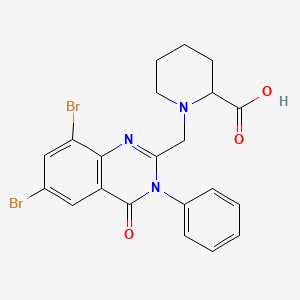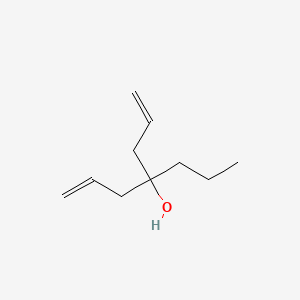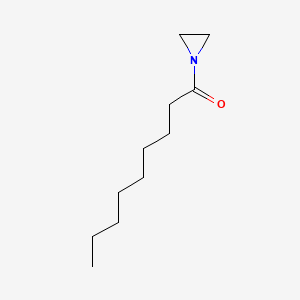
2-Methoxy-3-(methoxymethyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(methoxymethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and methoxymethyl groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-3-(methoxymethyl)benzoyl chloride typically involves the chlorination of 2-Methoxy-3-(methoxymethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the corresponding benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced technologies such as microreactors can enhance the efficiency of the chlorination process, reducing the reaction time and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3-(methoxymethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methoxy-3-(methoxymethyl)benzoic acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Lewis Acids (e.g., AlCl3): Employed in Friedel-Crafts acylation reactions to facilitate the formation of ketones.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Ketones: Formed through Friedel-Crafts acylation reactions.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(methoxymethyl)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-(methoxymethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of various derivatives. The methoxy and methoxymethyl groups on the benzene ring can influence the reactivity and selectivity of the compound in different chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzoyl Chloride: Similar structure but lacks the methoxymethyl group.
3-Methoxybenzoyl Chloride: Similar structure but with the methoxy group in a different position.
2-Methyl-3-methoxybenzoyl Chloride: Contains a methyl group instead of a methoxymethyl group.
Uniqueness
2-Methoxy-3-(methoxymethyl)benzoyl chloride is unique due to the presence of both methoxy and methoxymethyl groups on the benzene ring. These substituents can affect the compound’s reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
87165-84-2 |
|---|---|
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
2-methoxy-3-(methoxymethyl)benzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-13-6-7-4-3-5-8(10(11)12)9(7)14-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
YNOOKZNZFSBIHN-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C(=CC=C1)C(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)

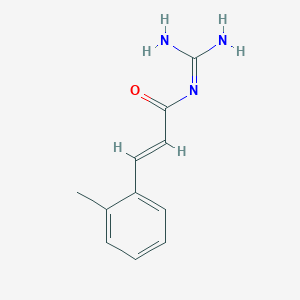

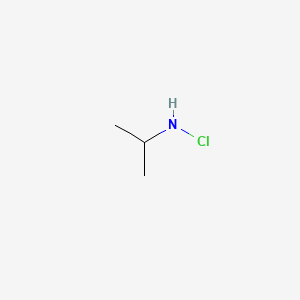
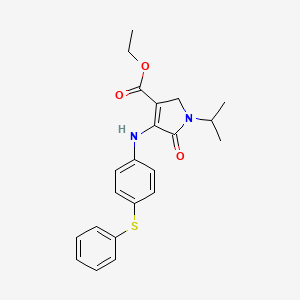
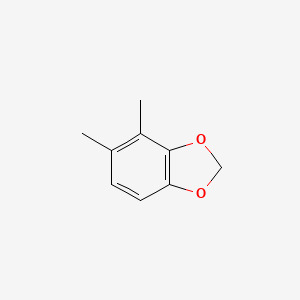
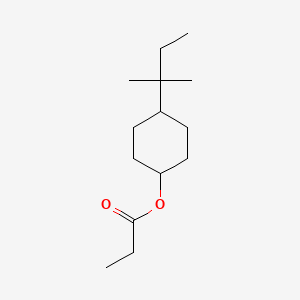

![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
